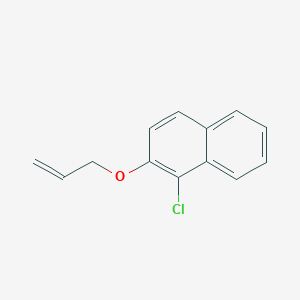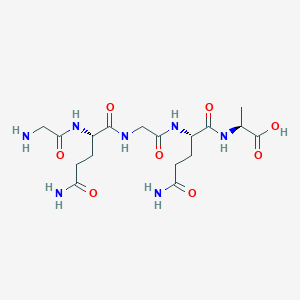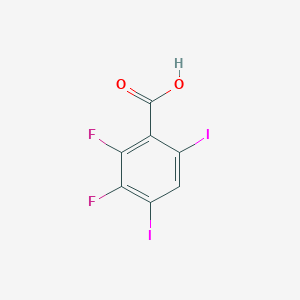
Naphthalene, 1-chloro-2-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-chloro-2-(2-propenyloxy)- is an organic compound that belongs to the class of chloronaphthalenes It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and a propenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-chloro-2-(2-propenyloxy)- typically involves the chlorination of naphthalene followed by the introduction of the propenyloxy group. The chlorination step can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The subsequent reaction with allyl alcohol under basic conditions introduces the propenyloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-chloro-2-(2-propenyloxy)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalenes with reduced functional groups.
Substitution: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalenes.
Substitution: Substituted naphthalenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-chloro-2-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Naphthalene, 1-chloro-2-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules. The chlorine atom can also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloronaphthalene: Similar in structure but lacks the propenyloxy group.
2-Chloronaphthalene: Another isomer with the chlorine atom at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness
Naphthalene, 1-chloro-2-(2-propenyloxy)- is unique due to the presence of both the chlorine atom and the propenyloxy group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
482576-76-1 |
|---|---|
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
1-chloro-2-prop-2-enoxynaphthalene |
InChI |
InChI=1S/C13H11ClO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h2-8H,1,9H2 |
InChI-Schlüssel |
HXRLJSREXGRZJU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({4-[2-({[6-(4-Methoxyphenoxy)pyrimidin-4-yl]methyl}amino)ethoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12578745.png)
![Acetamide,N-cyclopropyl-2-[[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]thio]-](/img/structure/B12578746.png)
![1,10-Phenanthroline, 2,9-dibutyl-5-[(tetrahydro-2H-pyran-2-yl)thio]-](/img/structure/B12578750.png)
![6-Chloro-3-[5-(methylsulfanyl)thiophen-2-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12578753.png)


![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![4-[(Z)-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]phenyl acetate](/img/structure/B12578793.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)



